![molecular formula C10H9F3O2S B2666233 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid CAS No. 19372-88-4](/img/structure/B2666233.png)

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

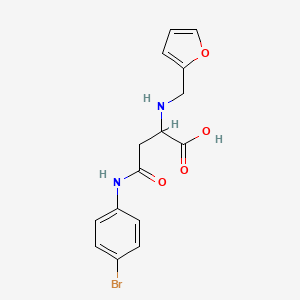

“3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid” is a chemical compound with the molecular formula C10H9F3O2S. It has a molecular weight of 250.24 .

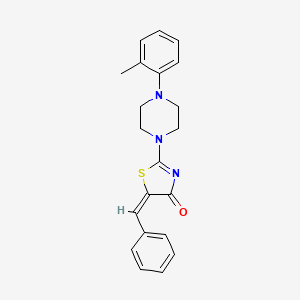

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a phenyl ring via a sulfanyl group. The phenyl ring carries a trifluoromethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 279.0±35.0 °C at 760 mmHg, and a molecular refractivity of 47.0±0.3 cm3 .Scientific Research Applications

Heterogeneous Catalysis

Sulfuric acid derivatives, including those with sulfanyl groups, have been explored as recyclable catalysts in synthetic chemistry. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the utility of sulfur-containing compounds in catalysis and the synthesis of heterocyclic compounds (Tayebi, S., et al., 2011).

Renewable Building Blocks for Polymers

Phloretic acid, a phenolic compound structurally related to the compound of interest, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This research demonstrates the potential of utilizing naturally occurring or synthetically accessible phenolic compounds in developing new materials with desirable properties (Trejo-Machin, A., et al., 2017).

Acid Catalysis and Proton Conductivity

Post-functionalization of metal-organic frameworks (MOFs) with sulfonic acid groups introduces acidity for catalysis and enhances proton conductivity. Such modifications, leveraging sulfur-containing functional groups, could offer insights into the design of advanced materials for catalysis and energy applications (Goesten, M. G., et al., 2011).

Luminescent Sensing of Metal Ions

Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands demonstrate potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. Research in this area highlights the role of sulfur-containing ligands in developing multifunctional materials for sensing and separation technologies (Zhou, L.-j., et al., 2016).

Trifluoromethylation Reactions

The use of phenyl trifluoromethyl sulfoxide in trifluoromethylation reactions underscores the importance of trifluoromethyl groups in organic synthesis. Studies on methods for generating trifluoromethylcopper species from similar compounds could provide valuable insights into the synthesis and applications of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid in creating compounds with desired properties (Li, X., et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRPSOXYQRRQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)

![3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2666168.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)